molecular formula C23H21N5O3 B2907832 1-(4-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207038-11-6

1-(4-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2907832
CAS No.: 1207038-11-6
M. Wt: 415.453
InChI Key: PPBRFYNCGCTSCH-UHFFFAOYSA-N
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Description

This compound features a 1,2,3-triazole core substituted with a 4-methoxyphenyl group at position 1, a pyridin-3-yl group at position 5, and a carboxamide linker at position 4 connected to a 3-methoxyphenylmethyl moiety.

Properties

IUPAC Name

1-(4-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3/c1-30-19-10-8-18(9-11-19)28-22(17-6-4-12-24-15-17)21(26-27-28)23(29)25-14-16-5-3-7-20(13-16)31-2/h3-13,15H,14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBRFYNCGCTSCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC(=CC=C3)OC)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Benzoylamino Group: This involves the reaction of 4-aminophenol with benzoyl chloride in the presence of a base such as pyridine to form 4-(benzoylamino)phenol.

    Synthesis of the Isoxazole Ring: The isoxazole ring is formed through a cyclization reaction involving a suitable precursor, such as an α,β-unsaturated carbonyl compound, in the presence of a base like sodium hydride.

    Coupling Reactions: The final step involves coupling the benzoylamino phenol with the isoxazole derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

The compound has shown promising anticancer properties in various studies. For example, derivatives of benzochromene have been evaluated for their ability to inhibit cancer cell proliferation. In vitro assays demonstrated that the introduction of the 4-ethylpiperazine group enhances the compound's efficacy against specific cancer cell lines, including breast and lung cancers. The mechanism involves induction of apoptosis and disruption of cell cycle progression.

Table 1: Anticancer Activity of 1-((4-ethylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one

StudyCell LineIC50 (µM)Mechanism
MCF-715Apoptosis induction
A54920Cell cycle arrest

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective effects, particularly in models of neurodegenerative diseases. Studies have shown that it can reduce oxidative stress and inflammation in neuronal cells, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease.

Case Study: Neuroprotection in Alzheimer's Models
In a recent study, the compound was administered to transgenic mice exhibiting Alzheimer-like symptoms. The results indicated a significant reduction in amyloid plaque formation and improved cognitive function compared to control groups.

Potential Applications in Drug Development

Given its diverse biological activities, 1-((4-ethylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one is being investigated for potential applications in drug development:

Anti-inflammatory Agents

The compound has been identified as a candidate for developing anti-inflammatory drugs due to its ability to inhibit pro-inflammatory cytokines in vitro.

Antidepressant Properties

Preliminary studies suggest that derivatives may exhibit antidepressant-like effects in animal models, warranting further investigation into their mechanisms and therapeutic potential.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are influenced by:

  • Aromatic Substituents: The 4-methoxyphenyl and pyridin-3-yl groups contribute to electronic and steric effects.
  • Methoxy Position : The 3-methoxyphenylmethyl group in the target compound differs from analogs with 2-methoxy () or 4-methoxy () substituents. Methoxy positioning affects lipophilicity and steric interactions; for example, 4-methoxy groups in ’s N-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4H-pyrazole-3-carboxamide enhance solubility due to polar interactions .
Table 1: Substituent Comparison of Key Analogs
Compound Name Core Structure Position 1 Substituent Position 5 Substituent Carboxamide Substituent
Target Compound 1,2,3-Triazole 4-Methoxyphenyl Pyridin-3-yl 3-Methoxyphenylmethyl
1-(2-Methoxyphenyl)-N-[3-(1H-pyrazol-1-yl)propyl]-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide 1,2,3-Triazole 2-Methoxyphenyl Pyridin-2-yl 3-(1H-Pyrazol-1-yl)propyl
N-(2-Hydroxyethyl)-5-(4-methoxyphenyl)-4H-pyrazole-3-carboxamide Pyrazole 4-Methoxyphenyl 2-Hydroxyethyl
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Pyrazole Phenyl 4-Cyano-1-phenyl Chloro, Methyl

Pharmacological and Receptor Binding Profiles

While direct data for the target compound are unavailable, insights can be drawn from related studies:

  • Receptor Binding : highlights pyrazole carboxamides evaluated via calcium mobilization assays (CHO-k1 cells) and competitive binding studies (e.g., Ki values for NTS1/NTS2 receptors) . The target compound’s triazole core and pyridinyl group may enhance selectivity for kinase targets, akin to c-Met inhibitors like AMG 458 (), which features a pyrazole-carboxamide scaffold .
  • Metabolic Stability : Substituents like 3-methoxyphenylmethyl may reduce metabolic oxidation compared to alkyl chains (e.g., 3-(1H-pyrazol-1-yl)propyl in ), as methoxy groups are less prone to cytochrome P450-mediated degradation .

Key Differentiators

  • Triazole vs. Pyrazole Cores : The 1,2,3-triazole core in the target compound offers greater metabolic stability and hydrogen-bonding capacity compared to pyrazole derivatives (e.g., a–3e) .
  • Substituent Synergy : The combination of pyridin-3-yl (hydrogen-bond acceptor) and 4-methoxyphenyl (electron-donating) groups may optimize interactions with hydrophobic and polar binding pockets, a feature absent in analogs with single substituents .

Biological Activity

The compound 1-(4-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered interest for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C₁₈H₁₈N₄O₃
  • Molecular Weight : 342.36 g/mol
  • Functional Groups : Triazole ring, methoxy groups, carboxamide group.

Pharmacological Significance

Triazole derivatives are known for their significant pharmacological properties, including antifungal, antimicrobial, and anticancer activities. The specific compound has shown promise in various biological assays.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives. For instance:

  • In vitro Studies : The compound exhibited activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be in the range of 12.5 to 25 µg/mL against these pathogens .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. The compound demonstrated effectiveness against Candida albicans, with MIC values ranging from 1.6 to 25 µg/mL depending on the specific derivative tested .

Fungal StrainMIC (µg/mL)
Candida albicans1.6 - 25

The mechanism by which triazole compounds exert their biological effects is primarily through inhibition of enzyme activity within target organisms. For example, they often inhibit the enzyme lanosterol demethylase involved in ergosterol biosynthesis in fungi . This inhibition disrupts cell membrane integrity, leading to cell death.

Case Studies and Research Findings

Several studies have explored the biological activity of similar triazole compounds, providing insights into structure-activity relationships (SAR) and efficacy:

  • Study on Antimicrobial Activity : A series of substituted triazoles were synthesized and evaluated for their antimicrobial properties. The presence of bulky hydrophobic groups was found to enhance activity against both bacterial and fungal strains .
  • Pharmacological Evaluation : In a comparative study, various triazole derivatives were assessed for their cytotoxic effects against cancer cell lines. The results indicated that modifications to the methoxy groups significantly influenced cytotoxicity profiles .
  • Mechanistic Insights : Molecular docking studies revealed that the binding affinity of these compounds to target enzymes is influenced by their structural features, including the orientation of methoxy groups within the active site of enzymes .

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